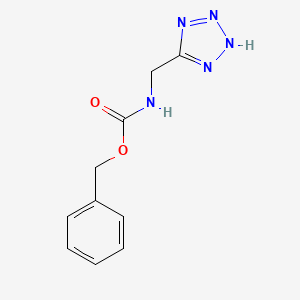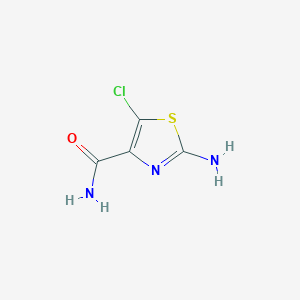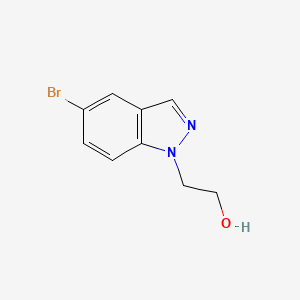
n'-(2-Aminophenyl)acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(2-Aminophenyl)acetohydrazide is an organic compound with the molecular formula C8H11N3O It is a hydrazide derivative, characterized by the presence of an aminophenyl group attached to an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-Aminophenyl)acetohydrazide typically involves the reaction of 2-aminobenzohydrazide with acetic anhydride. The reaction is carried out under reflux conditions, where the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
2-Aminobenzohydrazide+Acetic Anhydride→N’-(2-Aminophenyl)acetohydrazide+Acetic Acid
Industrial Production Methods
In an industrial setting, the production of N’-(2-Aminophenyl)acetohydrazide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and safety. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N’-(2-Aminophenyl)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The aminophenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of nitro derivatives or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N’-(2-Aminophenyl)acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or reagent.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N’-(2-Aminophenyl)acetohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular processes. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N’-(4-Aminophenyl)acetohydrazide
- 2-Aminobenzohydrazide
- N-(2-Aminophenyl)benzamide
Uniqueness
N’-(2-Aminophenyl)acetohydrazide is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
6299-91-8 |
|---|---|
Molecular Formula |
C8H11N3O |
Molecular Weight |
165.19 g/mol |
IUPAC Name |
N'-(2-aminophenyl)acetohydrazide |
InChI |
InChI=1S/C8H11N3O/c1-6(12)10-11-8-5-3-2-4-7(8)9/h2-5,11H,9H2,1H3,(H,10,12) |
InChI Key |
NGNDIKLPAXMFDK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![3-Bromo-6-iodoimidazo[1,2-a]pyrazine](/img/structure/B11925527.png)
![[2-[(8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B11925537.png)


